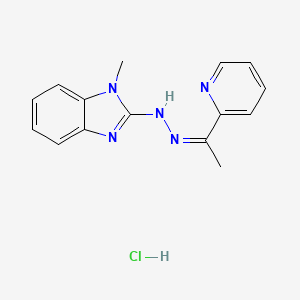

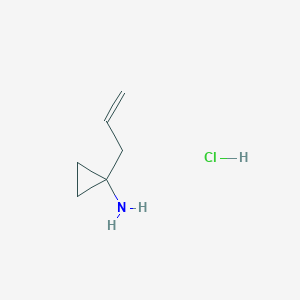

SI-2 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

SI-2 盐酸盐具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学方面,它被用作研究 SRC-3 抑制及其对细胞过程的影响的工具 . 在生物学方面,它被用于研究乳腺癌细胞死亡的机制以及 SRC-3 在癌症进展中的作用 . 在医学方面,SI-2 盐酸盐因其能够选择性地诱导癌细胞死亡而不影响正常细胞活力而被探索为潜在的乳腺癌治疗剂 . 在工业方面,它用于开发新的癌症疗法和药物制剂 .

作用机制

生化分析

Biochemical Properties

SI-2 hydrochloride plays a crucial role in biochemical reactions by interacting with SRC-3, a protein that acts as a coactivator for steroid hormone receptors. This interaction leads to a reduction in the transcriptional activity and protein concentration of SRC-3 within cells . The compound’s ability to selectively induce breast cancer cell death with IC50 values in the low nanomolar range (3-20 nM) highlights its potency . Additionally, this compound has been shown to decrease cell motility, invasion, and tumor metastasis in breast cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer cells, it induces apoptosis and attenuates cell migration . The compound influences cell function by reducing the levels of SRC-3, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Notably, this compound does not adversely impact the viability of normal cells, making it a promising candidate for targeted cancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its direct physical interaction with SRC-3. This binding reduces the transcriptional activities and protein concentrations of SRC-3 in cells . The compound selectively induces breast cancer cell death by causing PARP cleavage and reducing SRC-3 protein levels without affecting SRC-3 mRNA levels . This indicates that this compound exerts its effects primarily through post-transcriptional mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in buffers with pH ≥ 5 and only degrades slightly (less than 5%) at pH 1.6 and 3.0 within 6 hours . Long-term studies have shown that this compound causes minimal acute cardiotoxicity and negligible chronic toxicity to major organs . These findings suggest that this compound maintains its efficacy and safety profile over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a breast cancer mouse model, a dosage of 2 mg/kg administered twice daily for 5 weeks significantly inhibited tumor growth . Higher dosages, such as 20 mg/kg, have been used for pharmacokinetic analysis, revealing a half-life of 1 hour and a maximum plasma concentration of 3.0 μM . These studies indicate that this compound is effective at inhibiting tumor growth at relatively low dosages, with minimal toxicity observed at higher dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in different pH conditions suggests that it undergoes minimal degradation in the body . Additionally, this compound’s improved pharmacokinetic profile and acceptable oral availability indicate that it is efficiently metabolized and utilized within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed efficiently. The compound’s interaction with SRC-3 and its ability to reduce SRC-3 levels in tumor tissues highlight its targeted distribution . This compound’s stability and minimal degradation in various pH conditions further support its effective transport and distribution within the body .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3. This interaction leads to a reduction in SRC-3 protein levels and subsequent induction of apoptosis in cancer cells . The compound’s ability to selectively target SRC-3 within the cytoplasm underscores its potential as a targeted cancer therapy .

化学反应分析

SI-2 盐酸盐经历各种化学反应,主要集中在其与 SRC-3 的相互作用。 它通过直接物理相互作用选择性地降低细胞中 SRC-3 的转录活性及其蛋白质浓度 . 这些反应中常用的试剂和条件包括纳摩尔浓度的 SI-2 盐酸盐以及 12 到 24 小时的孵育时间 . 这些反应形成的主要产物包括降低的 SRC-3 蛋白水平和诱导的乳腺癌细胞凋亡 .

相似化合物的比较

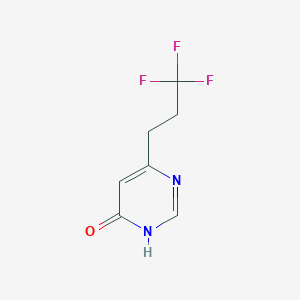

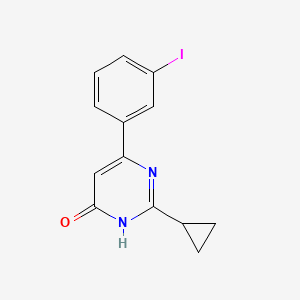

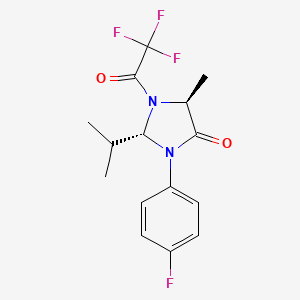

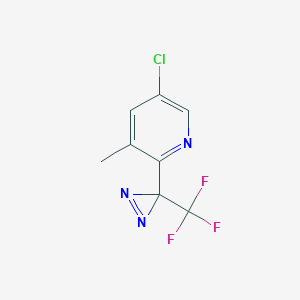

SI-2 盐酸盐在作为 SRC-3 抑制剂的高效性和选择性方面是独特的。 类似的化合物包括其他 SRC-3 抑制剂,如 SI-1 和 (E)-SI-2,它们也靶向 SRC-3,但可能具有不同的药代动力学特性和毒性水平 . SI-2 盐酸盐因其改善的毒性特征和可接受的口服生物利用度而脱颖而出,使其成为治疗应用更有希望的候选药物 .

准备方法

SI-2 盐酸盐的合成涉及多个步骤,包括核心结构的形成以及随后引入盐酸基团的修饰。 具体的合成路线和反应条件是专有的,详细信息在公共来源中不容易获得 . 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和高产率 .

属性

IUPAC Name |

1-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-VVTVMFAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)

![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)

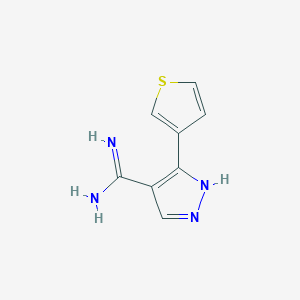

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)